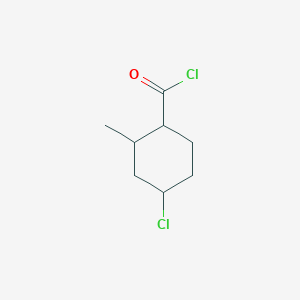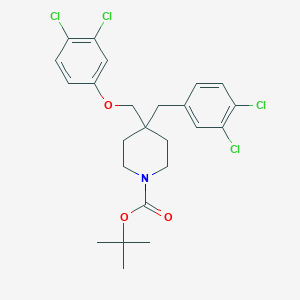
Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate is a synthetic organic compound It is characterized by its complex structure, which includes a piperidine ring, dichlorobenzyl, and dichlorophenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dichlorobenzyl Group: This step involves the reaction of the piperidine derivative with a dichlorobenzyl halide under basic conditions.
Attachment of the Dichlorophenoxy Group: The final step includes the reaction of the intermediate with a dichlorophenoxy compound, often using a coupling reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: The dichlorobenzyl and dichlorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, it might be used to study the interactions of piperidine derivatives with biological targets, such as enzymes or receptors.
Medicine
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific receptors or enzymes, modulating their activity. The dichlorobenzyl and dichlorophenoxy groups could play a role in binding to the target, while the piperidine ring might influence the compound’s overall conformation and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-benzylpiperidine-1-carboxylate: Lacks the dichlorophenoxy group, which might result in different chemical properties and biological activities.
4-(3,4-Dichlorobenzyl)piperidine: Lacks the tert-butyl and carboxylate groups, potentially affecting its stability and reactivity.
Uniqueness
Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of both dichlorobenzyl and dichlorophenoxy groups, which can impart distinct chemical and biological properties. These groups might enhance the compound’s ability to interact with specific targets or undergo particular chemical reactions.
Propriétés
Formule moléculaire |
C24H27Cl4NO3 |
|---|---|
Poids moléculaire |
519.3 g/mol |
Nom IUPAC |
tert-butyl 4-[(3,4-dichlorophenoxy)methyl]-4-[(3,4-dichlorophenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H27Cl4NO3/c1-23(2,3)32-22(30)29-10-8-24(9-11-29,14-16-4-6-18(25)20(27)12-16)15-31-17-5-7-19(26)21(28)13-17/h4-7,12-13H,8-11,14-15H2,1-3H3 |
Clé InChI |
YGIMWUIRUPPWKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=C(C=C2)Cl)Cl)COC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



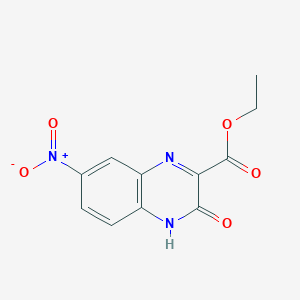
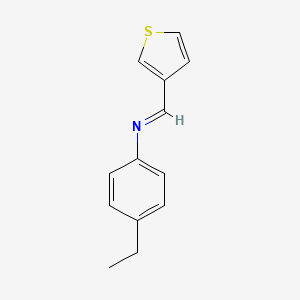
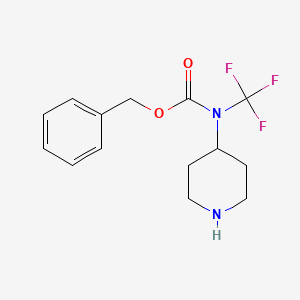
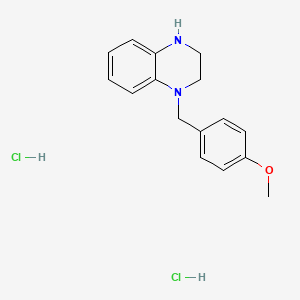
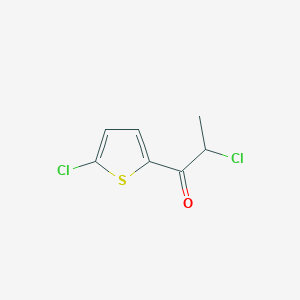
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13950571.png)




